molecular formula C6H3ClFNO B1405212 3-Fluoropyridine-2-carbonyl chloride CAS No. 929568-98-9

3-Fluoropyridine-2-carbonyl chloride

Cat. No. B1405212
M. Wt: 159.54 g/mol
InChI Key: XTMVRNTVLJWHIT-UHFFFAOYSA-N
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Description

3-Fluoropyridine-2-carbonyl chloride is a fluorinated heterocyclic building block used in chemical synthesis . It is used as a reactant in the synthesis of several compounds with therapeutic potential .


Synthesis Analysis

The synthesis of 3-Fluoropyridine-2-carbonyl chloride and similar compounds involves various methods. For instance, 3-Chloro-2-fluoropyridine can be synthesized from 2,3-Dichloropyridine . Another method involves the visible-light-mediated coupling of two derivatives of ketones followed by condensation with ammonia .


Molecular Structure Analysis

The molecular formula of 3-Fluoropyridine-2-carbonyl chloride is C6H3ClFNO . The exact mass is 158.98900 . The structure of this compound and similar ones can be analyzed using infrared and Raman spectra .


Chemical Reactions Analysis

The chemical reactions involving 3-Fluoropyridine-2-carbonyl chloride are diverse. For instance, the synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines, and also fluoropyridines fused with carbo-, heterocycles are presented . Another reaction involves the nucleophilic introduction of difluorinated carbanion into α,β-enones .

Scientific Research Applications

  • Synthesis of Heterocyclic Compounds

    • Field : Organic Chemistry
    • Application : 3-Fluoropyridine-2-carbonyl chloride serves as a reagent in synthesizing heterocyclic compounds .
  • Synthesis of Organic Compounds

    • Field : Organic Chemistry
    • Application : It is involved in the synthesis of organic compounds like amides, esters, and sulfonamides .
  • Synthesis of Fluorinated Pyridines

    • Field : Organic Chemistry
    • Application : Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues. A selective synthesis of fluoropyridines remains a challenging problem .
    • Method : Synthetic methods for preparation of 2-, 3-, 4-fluoropyridines and di- and poly-fluoropyridines are reviewed along with some synthetic routes towards 18 F-substituted pyridines .
    • Results : These fluoropyridines present a special interest as potential imaging agents for various biological applications .
  • Synthesis of Trifluoromethylpyridines

    • Field : Agrochemical and Pharmaceutical Industries
    • Application : Trifluoromethylpyridine (TFMP) and its derivatives are used in the protection of crops from pests .
    • Method : Various methods of synthesizing 2,3,5-DCTF have been reported .
    • Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names .
  • Synthesis of Herbicides and Insecticides

    • Field : Agricultural Chemistry
    • Application : Fluoropyridines, including 3-Fluoropyridine-2-carbonyl chloride, have been used as starting materials for the synthesis of some herbicides and insecticides .
  • Nucleophilic Substitution Reactions

    • Field : Physical Chemistry
    • Application : 3-Fluoropyridine-2-carbonyl chloride can be used in nucleophilic substitution reactions .
    • Method : In a study, density functional theory calculations were used to assess the mechanisms of substitution of carbonyl, imidoyl, and vinyl compounds with a neutral nucleophile, pyridine .
  • Synthesis of Fluorinated Pyridines

    • Field : Organic Chemistry
    • Application : Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues. A selective synthesis of fluoropyridines remains a challenging problem .
    • Method : Synthetic methods for preparation of 2-, 3-, 4-fluoropyridines and di- and poly-fluoropyridines are reviewed along with some synthetic routes towards 18 F-substituted pyridines .
    • Results : These fluoropyridines present a special interest as potential imaging agents for various biological applications .
  • Nucleophilic Substitution of Pyridine

    • Field : Physical Chemistry
    • Application : 3-Fluoropyridine-2-carbonyl chloride can be used in nucleophilic substitution reactions .
    • Method : In a study, density functional theory calculations were used to assess the mechanisms of substitution of carbonyl, imidoyl, and vinyl compounds with a neutral nucleophile, pyridine .
    • Results : The outcomes of these reactions would vary depending on the specific compounds being substituted .

Safety And Hazards

3-Fluoropyridine-2-carbonyl chloride may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . Protective measures include wearing personal protective equipment, ensuring adequate ventilation, and avoiding ingestion and inhalation .

Future Directions

The future directions for the use of 3-Fluoropyridine-2-carbonyl chloride and similar compounds are promising. They are important structural motifs found in numerous bioactive molecules and have potential applications in supramolecular chemistry . The introduction of fluorine atoms into lead structures is a generally useful chemical modification, leading to improved physical, biological, and environmental properties .

properties

IUPAC Name

3-fluoropyridine-2-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClFNO/c7-6(10)5-4(8)2-1-3-9-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTMVRNTVLJWHIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C(=O)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoropyridine-2-carbonyl chloride

Synthesis routes and methods

Procedure details

A suspension of 3-fluoropicolinic acid (4.23 g, 30 mmol) and thionyl chloride (35.7 g, 21.9 ml, 300 mmol) was heated to reflux for 15 h at which time it became a dark brown solution. Then, the heating was stopped and the reaction mixture was allowed to cool to room temperature and it was diluted with toluene. Then, the solvent and excess thionyl chloride were removed under vacuum. The residue was azeotrophed one more time with toluene and the resulting brown residue was dried under high vacuum to obtain 3-fluoropicolinoyl chloride (30) (4.70 g, 98.2% yield) as a brown paste which was used directly in the next step.
Quantity
4.23 g
Type
reactant
Reaction Step One
Quantity
21.9 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
X Xu, R Hoogenboom, K Van Hecke - Acta Crystallographica Section …, 2021 - scripts.iucr.org
… 3-Fluoropyridine-2-carbonyl chloride The preparation of 3-fluoropyridine-2-carbonyl chloride was performed according to a previously reported procedure (Aluri et al., 2011 [Aluri, BR, …
Number of citations: 9 scripts.iucr.org
GA Eller, V Wimmer, AW Haring, W Holzer - Synthesis, 2006 - thieme-connect.com
An efficient and generally applicable synthesis of various [5, 6] pyrano [2, 3-c] pyrazol-4 (1H)-ones by the reaction of either 1-substituted or 1, 3-disubstituted 2-pyrazolin-5-ones with …
Number of citations: 18 www.thieme-connect.com

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